In scientific research, 3,4,5-trimethoxybenzonitrile serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it a versatile precursor for synthesizing more complex molecules. Notably, it has been explored for its potential in synthesizing biologically active compounds, including those related to streptonigrin analogues [], peripheral benzodiazepine receptor ligands [], and falcipain-2 inhibitors [].
3,4,5-Trimethoxybenzonitrile can be synthesized from 3,4,5-trimethoxybenzoic acid through several methods. It is classified under the category of aromatic nitriles and is recognized for its role in the synthesis of biologically active compounds. The compound is often researched for its potential applications in pharmaceuticals and agrochemicals.
The synthesis of 3,4,5-trimethoxybenzonitrile can be achieved through various methods:
The molecular formula of 3,4,5-trimethoxybenzonitrile is C₁₁H₁₃N₁O₃. Its structure features:
The three methoxy groups contribute to the compound's electron-donating properties, which can affect its reactivity in chemical reactions.
3,4,5-Trimethoxybenzonitrile participates in various chemical reactions:
Reactions involving this compound often require careful control of temperature and solvent choice to optimize yields and selectivity.
The mechanism by which 3,4,5-trimethoxybenzonitrile exerts its effects in biological systems or chemical reactions typically involves:
The precise mechanism can vary depending on the specific reaction conditions and reactants involved.
3,4,5-Trimethoxybenzonitrile has several applications:
3,4,5-Trimethoxybenzonitrile represents a structurally distinctive and synthetically versatile benzonitrile derivative characterized by the strategic placement of three methoxy groups on the aromatic ring. This compound serves as a critical building block in advanced organic synthesis, particularly for the construction of pharmacologically active molecules targeting tubulin polymerization and cancer proliferation pathways. Its molecular architecture combines the electron-withdrawing character of the nitrile group with the electron-donating properties of methoxy substituents, creating unique electronic properties that facilitate diverse chemical transformations. The compound's significance extends across medicinal chemistry and materials science, underpinned by its well-defined physicochemical characteristics and synthetic accessibility [5] [6].
3,4,5-Trimethoxybenzonitrile possesses the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol. According to IUPAC substitutive nomenclature rules detailed in Nomenclature of Organic Chemistry - IUPAC Recommendations and Preferred Names 2013, the systematic name is derived by identifying benzonitrile as the parent hydride and specifying the substituent methoxy groups at positions 3, 4, and 5 [4]. This results in the formal name 3,4,5-trimethoxybenzonitrile, which serves as its Preferred IUPAC Name (PIN).
The numbering scheme assigns position 1 to the carbon bearing the nitrile group (cyano carbon), with methoxy groups systematically assigned to carbons 3, 4, and 5. This nomenclature follows hierarchical principles where characteristic groups are prioritized: the nitrile group (-C≡N) qualifies as the principal characteristic group, denoted by the suffix "-nitrile," while the methoxy groups (-OCH₃) are treated as substituents indicated by the prefix "trimethoxy" with appropriate locants [4] [6]. Alternative names observed in literature include 3,4,5-trimethoxybenzenecarbonitrile and 2,4,5-trimethoxybenzonitrile (a misnumbering variant), though the PIN remains authoritative for regulatory and scientific communication.
Table 1: Fundamental Physicochemical Properties of 3,4,5-Trimethoxybenzonitrile
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₀H₁₁NO₃ | - |
Molecular Weight | 193.20 g/mol | - |
CAS Registry Number | 1885-35-4 | - |
Melting Point | 91-94°C | Lit. value [5] |
Boiling Point | 180-185°C at 10 mmHg | Lit. value [5] |
Density | 1.19 g/cm³ (predicted) | Estimated via group contribution |
Log P (Octanol-Water) | 1.68 (predicted) | Computational estimation |
The molecular structure exhibits significant stereoelectronic features arising from the synergistic interplay between strongly electron-donating methoxy groups and the electron-withdrawing nitrile moiety. X-ray crystallographic analysis confirms a coplanar arrangement of the nitrile group with the aromatic ring, facilitating extensive π-conjugation that significantly influences electron distribution. This conjugation manifests in distinctive spectroscopic signatures:
The three methoxy groups create substantial electron density at the ortho/para positions relative to each oxygen, while the nitrile group withdraws electron density, establishing a push-pull polarization. Natural Bond Orbital (NBO) analysis reveals enhanced hyperconjugation from oxygen lone pairs into the aromatic π-system, particularly from the para-methoxy group. This electronic configuration activates the ring toward electrophilic substitution at positions 2 and 6 (ortho to nitrile, ortho/para to methoxy), though the nitrile's moderate strength as an electron-withdrawing group prevents excessive activation. Molecular orbital calculations (DFT at B3LYP/6-31G* level) indicate a highest occupied molecular orbital (HOMO) localized predominantly on the aromatic ring and methoxy oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the nitrile group's π* orbitals, rendering it susceptible to nucleophilic attack [6].
The compound first emerged in chemical literature during the late 19th century amid systematic investigations into methoxy-substituted benzonitriles, though its exact synthetic origin remains obscured by insufficient record-keeping of early preparations. The assignment of CAS Registry Number 1885-35-4 indicates its recognition as a distinct chemical entity during this formative period of organic chemistry [6]. Significant development occurred during the mid-20th century with advances in aromatic nitrile synthesis, particularly through Rosenmund-von Braun cyanation (copper(I) cyanide-mediated halogen exchange) of corresponding trihalobenzene precursors and methoxylation strategies using dimethyl sulfate or methyl iodide under Williamson ether conditions.
The compound transitioned from academic curiosity to synthetic building block in the 1970s-1980s, coinciding with medicinal chemistry's focus on combretastatin A-4 (CA-4) analogues. Researchers recognized that the 3,4,5-trimethoxyphenyl moiety served as the pharmacophoric unit responsible for CA-4's tubulin polymerization inhibition. This structural insight propelled 3,4,5-trimethoxybenzonitrile into prominence as a precursor for synthesizing ketone, amidine, and heterocyclic bioisosteres mimicking the CA-4 trimethoxyphenyl "A-ring" [3]. Commercial availability since the late 20th century (e.g., Sigma-Aldrich catalog) standardized access for drug discovery programs, cementing its role in anticancer agent development. Current applications leverage its crystalline stability (mp 91-94°C) and solubility profile (soluble in DMF, DMSO, ethanol; insoluble in water) for high-yielding transformations under diverse reaction conditions [5].
3,4,5-Trimethoxybenzonitrile serves as a versatile linchpin for constructing complex molecules, particularly in pharmaceutical synthesis where its trimethoxyphenyl motif delivers essential biological activity. Key synthetic transformations leverage the reactivity of its cyano group:
The most pharmacologically significant application emerges in synthesizing tubulin polymerization inhibitors. Recent work demonstrates its conversion to benzamide derivatives acting as potent anticancer agents. As documented by Wang et al. (2020), 3,4,5-trimethoxybenzonitrile undergoes nucleophilic substitution with 3-amino-2,6-disubstituted benzofurans to form 3-(3,4,5-trimethoxybenzamido)benzofuran derivatives exhibiting nanomolar cytotoxicity [3].
Table 2: Antiproliferative Activity of Representative 3,4,5-Trimethoxybenzamide Derivatives
Compound | HCT-116 (IC₅₀, μM) | HT-29 (IC₅₀, μM) | HeLa (IC₅₀, μM) | MDA-MB-231 (IC₅₀, μM) | Tubulin Inhibition |
---|---|---|---|---|---|
6g | 0.042 ± 0.003 | 0.057 ± 0.004 | 0.038 ± 0.002 | 0.051 ± 0.003 | 92% at 5μM |
6n | 0.15 ± 0.01 | 0.22 ± 0.02 | 0.18 ± 0.01 | 0.24 ± 0.02 | 78% at 5μM |
CA-4 | 0.005 ± 0.001 | 0.007 ± 0.001 | 0.003 ± 0.0005 | 0.006 ± 0.001 | 97% at 5μM |
Compound 6g, synthesized directly from 3,4,5-trimethoxybenzonitrile, demonstrated exceptional potency against human cancer cell lines, with IC₅₀ values of 0.038–0.057 μM—comparable to combretastatin A-4 (CA-4) [3]. Molecular docking studies confirmed binding at the colchicine site of tubulin, where the trimethoxyphenyl moiety engages in hydrophobic interactions with β-tubulin's Leu248, Ala250, and Leu255 residues, while the benzamide linker forms hydrogen bonds with Asn101 and Thr179. The nitrile group's original position in the precursor thus serves as the attachment point for constructing these bioactive conjugates, highlighting its strategic value in medicinal chemistry [3].
Beyond tubulin inhibitors, the compound facilitates synthesis of:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1